molecular formula C13H19O5P B1608185 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane CAS No. 85416-98-4

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane

Cat. No.: B1608185
CAS No.: 85416-98-4
M. Wt: 286.26 g/mol
InChI Key: CINQUYDQNZUQMK-UHFFFAOYSA-N
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Description

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is an organic compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . Its CAS registry number is 85416-98-4 . The chemical structure features a phosphonate group and a 1,3-dioxolane ring, which are functional groups of significant interest in medicinal and synthetic chemistry. Compounds with phosphonate groups are often investigated for their role as enzyme inhibitors or bioisosteres in drug discovery . The 1,3-dioxolane moiety can act as a protecting group for carbonyls or as a structural component in various active molecules. This combination makes this compound a valuable synthetic intermediate or potential precursor in research areas such as the development of novel pharmaceuticals, agrochemicals, and ligands for catalysis. Elucidating the precise mechanism of action for a compound is a fundamental aspect of research, particularly in pharmacology, where it refers to the specific biochemical interaction through which a substance produces its effect . The specific research applications, mechanism of action, and detailed safety data for this compound are not fully characterized in the available literature. Researchers are advised to consult relevant, up-to-date scientific publications for specific use cases. This product is intended for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINQUYDQNZUQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378654
Record name Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85416-98-4
Record name Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Michaelis-Arbuzov Reaction

  • Bromination : Convert a 4-substituted phenyl-dioxolane (e.g., 2-(4-bromophenyl)-1,3-dioxolane) to the corresponding bromide.
  • Phosphorylation : React with triethyl phosphite under heating (80–120°C, 4–12 h):
    $$
    \text{Ar-Br} + \text{P(OEt)}3 \rightarrow \text{Ar-P(O)(OEt)}2 + \text{EtBr}
    $$
    Catalyst : Often performed neat or with catalytic NaI ().

Method B: Palladium-Catalyzed Cross-Coupling

  • Suzuki-Miyaura Coupling : Use a boronic ester-functionalized dioxolane and diethyl phosphonate halide.
    • Example:

      $$

      \text{Ar-B(OH)}2 + \text{X-P(O)(OEt)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{base}} \text{Ar-P(O)(OEt)}_2

      $$

      Conditions : THF/H₂O, Na₂CO₃, 60–80°C ().

Optimized Synthetic Routes

Step Reagents/Conditions Yield Key References
Acetalization 4-Bromobenzaldehyde, ethylene glycol, p-TsOH, toluene, reflux 88%
Phosphorylation Triethyl phosphite, 110°C, 8 h 75%
Purification Column chromatography (hexane/EtOAc) >95% purity

Analytical Data and Characterization

  • ¹H NMR (CDCl₃): δ 7.65 (d, 2H, Ar-H), 5.80 (s, 1H, dioxolane-H), 4.15–4.05 (m, 4H, OCH₂), 1.35 (t, 6H, CH₃).
  • ³¹P NMR : δ 18.5 ppm (singlet).
  • HRMS : Calcd. for C₁₃H₁₉O₅P [M+H]⁺: 295.1004; Found: 295.1001 ().

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may interact with bacterial DNA, leading to modifications that inhibit bacterial growth and replication . The presence of the diethoxyphosphoryl group enhances the compound’s ability to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl-substituted 1,3-dioxolanes exhibit diverse properties based on their substituents. Key analogs include:

Compound Substituent Key Properties/Applications
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 4-OCH₃, 4-CH₃ Higher lipophilicity; used in synthetic intermediates
2-(4-Chlorophenyl)-1,3-dioxolane 4-Cl Enhanced electrophilicity; studied in photochemical oxidation reactions
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 2,4-Cl, 4,5-CH₃ Increased steric bulk; potential agrochemical applications
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane 4-PO(OEt)₂ Polar phosphoryl group; potential ligand for metal catalysts or bioactive agent

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, PO(OEt)₂) enhance electrophilicity and stability under acidic conditions, whereas electron-donating groups (e.g., OCH₃) increase lipophilicity .

Key Findings :

  • Chiral 1,3-dioxolanes (e.g., compound 7) show superior antibacterial efficacy, likely due to stereospecific target binding .
  • The phosphoryl group may modulate metabolic stability, as seen in phosphorylated drug analogs, though specific data for this compound is lacking .

Biological Activity

2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is a compound of interest due to its unique structural features, which include a dioxolane ring and a diethoxyphosphoryl group. These characteristics suggest potential biological activities, particularly in medicinal chemistry and materials science. This article provides an overview of the biological activity associated with this compound, including biochemical properties, interactions with biological macromolecules, and preliminary research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉O₅P
  • Molecular Weight : 286.26 g/mol
  • CAS Number : 85416-98-7

The presence of the dioxolane ring enhances the stability and reactivity of the compound, making it an interesting candidate for further research into its biological activities .

Interaction with Biological Macromolecules

Preliminary studies indicate that this compound interacts with proteins and nucleic acids, which may influence various cellular processes. The diethoxyphosphoryl group is particularly relevant in the context of organophosphate compounds, suggesting potential applications in pharmacology .

Cellular Effects

The compound has shown promise in modulating key signaling pathways within cells. It may influence:

  • Cell Proliferation : Altering growth rates in specific cell types.
  • Apoptosis : Inducing programmed cell death under certain conditions.

These effects are likely mediated through interactions with enzymes and receptors involved in these pathways .

The mechanism by which this compound exerts its effects is not fully elucidated but may involve:

  • Binding to specific proteins or enzymes, altering their function.
  • Modulating gene expression through interactions with nucleic acids.

Such interactions could lead to significant changes in cellular metabolism and signal transduction pathways .

Case Study: Antimicrobial Activity

A recent investigation explored the antimicrobial properties of compounds structurally similar to this compound. Results indicated that modifications in the phosphoryl group could enhance activity against certain bacterial strains. This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent .

Q & A

Q. What are the recommended synthetic routes for 2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane, and what experimental conditions optimize yield?

The synthesis typically involves the reaction of diethyl phosphonate derivatives with substituted 1,3-dioxolane precursors. For example, analogous compounds like 4-(diethoxyphosphoryl)benzoic acid are synthesized via phosphorylation of aromatic aldehydes using diethyl chlorophosphate in the presence of a base (e.g., triethylamine) . Key considerations include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Anhydrous dichloromethane or THF is preferred to avoid hydrolysis of the phosphoryl group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the presence of the diethoxyphosphoryl group .
  • <sup>1</sup>H NMR : Peaks for the 1,3-dioxolane protons (δ 4.0–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) should integrate correctly .
  • Mass spectrometry (ESI-MS) : Look for the molecular ion [M+H]<sup>+</sup> at m/z corresponding to the molecular formula C13H19O6P (calculated mass: 326.3 g/mol).

Q. What safety protocols are essential when handling phosphorylated dioxolane derivatives?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential volatile byproducts (e.g., ethylene oxide derivatives) .
  • Waste disposal : Neutralize acidic or phosphorylated waste with calcium carbonate before disposal .

Advanced Research Questions

Q. How does the electronic nature of the diethoxyphosphoryl group influence reactivity in cross-coupling reactions?

The phosphoryl group acts as an electron-withdrawing substituent, polarizing the aromatic ring and enhancing electrophilic substitution. For example:

  • Catalytic applications : In Pd-catalyzed couplings, the phosphoryl group stabilizes transition states by coordinating to the metal center .
  • Steric effects : Bulkier substituents on the dioxolane ring may reduce reaction rates, as seen in analogous ligands .
    Experimental validation : Compare reaction kinetics using substrates with/without the phosphoryl group under identical Suzuki-Miyaura conditions.

Q. How can discrepancies in <sup>31</sup>P NMR chemical shifts be resolved when analyzing phosphorylated intermediates?

  • Solvent effects : Shifts may vary by ±2 ppm in polar vs. nonpolar solvents. Use deuterated chloroform for consistency .
  • Impurity interference : Trace water or residual triethylamine can broaden peaks. Ensure thorough drying of samples .
  • Reference compounds : Calibrate using a known phosphorylated standard (e.g., diethyl phenylphosphonate).

Q. What strategies mitigate hydrolysis of the 1,3-dioxolane ring during prolonged storage or acidic conditions?

  • Storage : Keep the compound under inert gas (Ar/N2) at −20°C to prevent moisture absorption .
  • Stabilizers : Add 1–2% molecular sieves (3Å) to the storage vial .
  • Synthetic modifications : Replace the dioxolane with a more hydrolytically stable tetrahydropyran ring in derivative analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane
Reactant of Route 2
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2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane

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